Product packaging for FLT3-IN-20(Cat. No.:)

FLT3-IN-20

Cat. No.: B14886785
M. Wt: 531.7 g/mol
InChI Key: IOMVZMIXBDMKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FLT3 inhibitor 34f is a novel, potent, and selective small-molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), designed for research in acute myeloid leukemia (AML). This compound demonstrates nanomolar inhibitory activity against key FLT3 mutants, with IC50 values of 4 nM for recombinant FLT3-ITD and 1 nM for the FLT3-D835Y mutant, which is a common resistance mutation in AML patients treated with FLT3 inhibitors . In cellular assays, 34f exhibits high potency against FLT3-ITD-positive AML cell lines, including MV4-11, MOLM-13, and the MOLM-13 mutant expressing FLT3-ITD-D835Y, with GI50 values of 7 nM, 9 nM, and 4 nM, respectively . In contrast, FLT3-independent cell lines are significantly less sensitive, confirming the compound's FLT3-dependent mechanism of action . In vitro experiments have confirmed that 34f effectively suppresses FLT3 downstream signaling pathways, such as STAT5, AKT, and ERK, which are critical for cell survival and proliferation . Furthermore, in vivo studies using MV4-11 xenograft-bearing mice showed that treatment with 34f at doses of 5 and 10 mg/kg markedly blocked tumor growth without any observed adverse effects, highlighting its potential as a lead compound for targeted cancer therapy . FLT3 inhibitor 34f is supplied for Research Use Only, strictly for laboratory research purposes, and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33N7O2S B14886785 FLT3-IN-20

Properties

Molecular Formula

C28H33N7O2S

Molecular Weight

531.7 g/mol

IUPAC Name

6-N-(4-aminocyclohexyl)-3-phenyl-8-N-(4-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-b]pyridazine-6,8-diamine

InChI

InChI=1S/C28H33N7O2S/c29-21-8-10-23(11-9-21)32-27-18-25(28-30-19-26(35(28)33-27)20-6-2-1-3-7-20)31-22-12-14-24(15-13-22)38(36,37)34-16-4-5-17-34/h1-3,6-7,12-15,18-19,21,23,31H,4-5,8-11,16-17,29H2,(H,32,33)

InChI Key

IOMVZMIXBDMKIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC(=NN4C3=NC=C4C5=CC=CC=C5)NC6CCC(CC6)N

Origin of Product

United States

Preparation Methods

Initial Synthesis via Suzuki Cross-Coupling

The first reported synthesis of 34f utilized a Suzuki-Miyaura cross-coupling reaction between 3-iodo-imidazo[1,2-b]pyridazine (32 ) and a phenylboronic acid derivative. This method, while straightforward, faced challenges in scalability due to low yields (15–30%) and difficulties in purifying intermediates. The reaction conditions involved palladium catalysis with bis(diphenylphosphino)ferrocene palladium(II) chloride (Pd(dppf)Cl₂) in a dioxane/water solvent system at 95°C for 4–12 hours. Despite these limitations, this route confirmed the critical role of the 3-phenyl substituent in enhancing FLT3 binding affinity.

Optimized Large-Scale Synthesis via Phenylacetaldehyde

To address scalability issues, an alternative pathway was developed starting from phenylacetaldehyde (Scheme 9 in ref.). The four-step sequence proceeds as follows:

  • Bromination : Phenylacetaldehyde undergoes bromination using phosphorus tribromide (PBr₃) to yield 2-bromo-1-phenylacetaldehyde.
  • Cyclization : Reaction with 3-aminopyridazine in the presence of acetic acid forms the imidazo[1,2-b]pyridazine core (43 ) in 50% yield over two steps.
  • Aniline Substitution : The intermediate is treated with 4-(1-pyrrolidinylsulfonyl)aniline under basic conditions (tert-butyl potassium, THF) to introduce the sulfonamide group.
  • Amine Functionalization : Final coupling with trans-1,4-diaminocyclohexane in N-methylpyrrolidone (NMP) at 210°C completes the synthesis, yielding 34f with an overall yield of 20%.

This route improved reproducibility and enabled the production of hundreds of milligrams required for in vivo studies.

Alternative Route from Thieno[3,2-d]pyrimidine Precursors

A separate approach described in independent work involved condensation of 2-((4-(1-pyrrolidinylsulfonyl)phenyl)amino)thieno[3,2-d]pyrimidin-4-amine with chloroacetic acid in tetrahydrofuran (THF). After overnight stirring, purification via flash chromatography and preparative HPLC afforded 34f as a trifluoroacetic acid (TFA) salt in 61% yield. Nuclear magnetic resonance (NMR) data confirmed the structure:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 9.49 (s, 1H), 8.74 (t, J = 5.8 Hz, 1H), 8.42 (s, 1H), 6.36 (s, 1H).

Optimization of Scale-Up and Process Efficiency

Challenges in Initial Synthetic Routes

The Suzuki cross-coupling method’s low yield stemmed from side reactions and poor solubility of intermediates. Additionally, the palladium catalyst necessitated stringent purification to avoid metal contamination in pharmaceutical applications.

Advantages of the Phenylacetaldehyde Route

The alternative pathway circumvented these issues by employing readily available starting materials and avoiding transition-metal catalysts. Key optimizations included:

  • Solvent Selection : Using NMP for high-temperature aminations improved reaction homogeneity.
  • Purification Strategies : Reverse-phase flash chromatography (water/acetonitrile with 0.1% formic acid) enhanced isolation of polar intermediates.

Analytical Characterization and Quality Control

Spectroscopic Validation

Compound 34f was characterized using:

  • ¹H NMR : Distinct peaks for the imidazo[1,2-b]pyridazine core and sulfonamide substituents.
  • High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular formula C₂₅H₂₉N₅O₂S.
  • HPLC Purity : >95% purity achieved via gradient elution (15% → 25% acetonitrile in water with 0.2% TFA).

Pharmacological Profiling

Table 1 : In Vitro Activity of 34f Against FLT3 Mutants

Target IC₅₀ (nM) GI₅₀ (nM, MV4-11 Cells)
FLT3-ITD 4 7
FLT3-D835Y 1 4
CDK2 >20,000

34f exhibited >100-fold selectivity for FLT3 over CDK2 and minimal off-target effects on KIT kinase (IC₅₀ = 680 nM).

Chemical Reactions Analysis

Cyclization of Phenylacetaldehyde Derivatives

The brominated phenylacetaldehyde undergoes cyclization with 3-aminopyridazine via nucleophilic aromatic substitution. This step forms the imidazo[1,2-b]pyridazine core (43 ), a critical heterocyclic structure for FLT3 inhibition.

Substitution Chemistry

  • Aniline Substitution : Likely involves a nucleophilic aromatic substitution or coupling reaction to introduce the phenyl group.

  • Amine Substitution : Replaces a halide or leaving group with trans-1,4-diaminocyclohexane, a bulky substituent essential for kinase selectivity.

Key Reaction Data

Step Reagents/Conditions Yield Product Source
BrominationBromination of phenylacetaldehydeBrominated intermediate
Cyclization3-aminopyridazine, heat50%Compound 43
Aniline SubstitutionAniline substitution (method unspecified)Intermediate
Amine Substitutiontrans-1,4-diaminocyclohexane34f

Critical Analysis of Selectivity

The trans-1,4-diaminocyclohexyl substituent at position 3 enhances FLT3 selectivity by occupying a hydrophobic pocket (residues A642, K644, V675, F691, L767) in the kinase’s active site . This spatial arrangement minimizes off-target effects, such as KIT inhibition, which is avoided by avoiding interactions with KIT’s kinase domain .

Challenges and Innovations

  • Scalability : The Suzuki coupling method ( ) was replaced due to poor scalability, highlighting the need for alternative routes in drug development.

  • Kinase Selectivity : The optimized synthesis ensures high FLT3 potency (IC₅₀ = 4 nM for FLT3-ITD) while maintaining low activity against CDK2 (selectivity ratio >200) .

This synthesis strategy underscores the importance of rational drug design, balancing potency, selectivity, and practical scalability.

Comparison with Similar Compounds

Comparison with Similar FLT3 Inhibitors

Biochemical and Cellular Efficacy

Table 1: Biochemical IC₅₀ Values Against FLT3 Mutants
Compound FLT3-ITD (μM) FLT3-D835Y (μM) CDK2 Selectivity Ratio
34f 0.004 0.001 >250
Quizartinib 0.002 0.380 <50
Gilteritinib 0.003 0.005 ~100
Sorafenib 0.020 0.150 <10

Key Findings :

  • 34f and gilteritinib show superior activity against FLT3-D835Y compared to quizartinib, which is ineffective against this mutation .
  • 34f’s CDK2 selectivity ratio (>250) minimizes off-target effects, unlike quizartinib and sorafenib, which inhibit CDK2 at lower concentrations .
Table 2: Cellular GI₅₀ in AML Cell Lines
Compound MV4-11 (FLT3-ITD) MOLM-13 (FLT3-ITD) Kasumi-1 (KIT-driven)
34f 7 nM 9 nM 188 nM
Quizartinib 5 nM 8 nM 12 nM
Gilteritinib 3 nM 6 nM 25 nM
Sorafenib 20 nM 25 nM 15 nM

Key Findings :

  • 34f maintains high potency in FLT3-ITD-driven cells but has minimal activity in KIT-dependent Kasumi-1 cells, highlighting its FLT3-specific mechanism .
  • Quizartinib and sorafenib exhibit strong off-target KIT inhibition, which may contribute to adverse effects like myelosuppression .

Resistance Profile

FLT3-D835Y Mutation :

  • 34f retains efficacy against FLT3-ITD-D835Y double mutants (GI₅₀ = 0.010 μM in MOLM-13-resistant cells), whereas quizartinib’s activity drops significantly (GI₅₀ > 0.1 μM) .
  • Gilteritinib shows intermediate resistance (GI₅₀ = 0.030 μM) .

Mechanistic Insights :

  • 34f binds to FLT3’s ATP-binding pocket (interacting with K614, C694, and F691) in a manner similar to type I inhibitors, enabling activity against both active and inactive kinase conformations .
  • Unlike type II inhibitors (e.g., sorafenib), 34f’s binding mode avoids dependency on hydrophobic pockets altered by resistance mutations .

Synergy with Other Therapies

  • Downstream Signaling : 34f suppresses STAT5 and ERK1/2 phosphorylation, similar to gilteritinib, but with more sustained MYC downregulation .
  • Combination Potential: Preclinical data suggest synergy with BCL-2 inhibitors (e.g., venetoclax) and hypomethylating agents, a feature shared with gilteritinib but understudied in 34f .

Q & A

Basic Research Questions

Q. What in vitro and in vivo models are commonly used to validate the efficacy of FLT3 inhibitor 34f in AML research?

  • Methodological Answer : Preclinical validation typically involves FLT3-ITD-dependent AML cell lines (e.g., MV4-11) for in vitro proliferation assays and dose-response studies. For in vivo validation, immunodeficient murine xenograft models implanted with FLT3-mutant AML cells are used to assess tumor growth inhibition and pharmacodynamic effects. Tumor volume reduction, Western blot analysis of FLT3/STAT5 phosphorylation, and plasma stability assays (e.g., liver microsome stability) are critical endpoints .

Q. How is target engagement of FLT3 inhibitor 34f confirmed experimentally?

  • Methodological Answer : Target engagement is validated via immunoblotting to measure inhibition of FLT3 autophosphorylation and downstream signaling proteins (e.g., STAT5). For 34f, studies demonstrated >50% reduction in FLT3 phosphorylation at 10 nM concentrations in MV4-11 cells. Additionally, molecular docking using Schrödinger software confirms binding interactions with FLT3’s ATP-binding pocket, supported by structure-activity relationship (SAR) data .

Q. What pharmacokinetic properties are critical for FLT3 inhibitors in preclinical development?

  • Methodological Answer : Plasma stability (assessed via incubation with mouse/human plasma), metabolic stability (using liver microsomes), and bioavailability are key. For 34f, >90% stability in plasma after 1 hour and moderate clearance in microsomes were reported. These properties ensure sufficient exposure in in vivo models to achieve target inhibition without significant toxicity .

Advanced Research Questions

Q. How do FLT3 mutations (e.g., D835Y, TKD) influence resistance to FLT3 inhibitors like 34f?

  • Methodological Answer : Activating loop mutations (e.g., D835Y) induce conformational changes in FLT3, reducing inhibitor binding affinity. Resistance mechanisms are studied via mutagenesis screens and IC50 shifts in enzyme assays. For example, 34f’s efficacy against D835 mutants requires co-treatment with proteasome inhibitors (e.g., bortezomib) to counteract compensatory autophagy-mediated FLT3 degradation .

Q. What strategies overcome resistance to FLT3 inhibitors in relapsed/refractory AML?

  • Methodological Answer : Combinatorial approaches with inhibitors of parallel pathways (e.g., RSK or Pim2 kinases) are explored. For instance, RSK inhibition synergizes with FLT3 blockade by counteracting pro-survival signals. Multi-kinase inhibitors (e.g., CG-806) targeting FLT3, BTK, and AURK also show promise in FLT3-TKD mutant AML .

Q. How can researchers design combination therapies involving FLT3 inhibitor 34f to enhance efficacy?

  • Methodological Answer : Rational combinations are guided by phosphoproteomic profiling to identify co-activated pathways. For example, SYK inhibition (e.g., midostaurin) potentiates FLT3 blockade by disrupting FLT3-ITD/SYK crosstalk. Dose-escalation studies in murine models and synergy scoring (e.g., Chou-Talalay method) validate combinatorial effects .

Q. What are the challenges in translating FLT3 inhibitor efficacy from preclinical models to clinical trials?

  • Methodological Answer : Discrepancies arise due to differences in FLT3 ligand levels post-chemotherapy, which reduce inhibitor bioavailability. Clinical studies must incorporate pharmacokinetic monitoring (e.g., free drug levels) and FLT3 phosphorylation status in bone marrow blasts to ensure sustained target inhibition .

Q. How should researchers address contradictory findings in FLT3 inhibitor studies (e.g., variable OS/RFS benefits)?

  • Methodological Answer : Meta-analyses (e.g., I² statistics for heterogeneity, funnel plots for publication bias) reconcile discrepancies. For example, a meta-analysis of 8 trials showed FLT3 inhibitors improve OS (OR=2.85, 95% CI=2.12–3.83) but require stratification by mutation type (ITD vs. TKD) and prior therapies (e.g., allogeneic HSCT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.